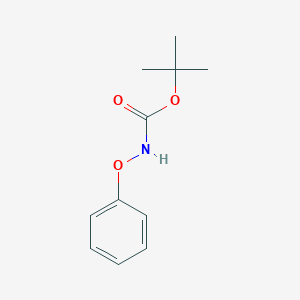Carbamic acid,phenoxy-, 1,1-dimethylethyl ester (9CI)
CAS No.: 76570-49-5
Cat. No.: VC7999614
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76570-49-5 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | tert-butyl N-phenoxycarbamate |
| Standard InChI | InChI=1S/C11H15NO3/c1-11(2,3)14-10(13)12-15-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |
| Standard InChI Key | DENBTQJQFYSSDU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NOC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NOC1=CC=CC=C1 |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is (tert-butoxy)carbonyl phenoxyamine, with a systematic designation reflecting its carbamate functionality. Key structural features include:
-
Phenoxy group: A benzene ring bonded to an oxygen atom, providing aromatic stability and influencing electronic properties.
-
Carbamate linkage: The –NH–COO– group, which is hydrolytically labile under acidic or basic conditions.
-
tert-Butyl protecting group: A bulky substituent that shields the carbamate nitrogen, enhancing stability during synthetic reactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 76570-49-5 | |
| Molecular Formula | C₁₁H₁₅NO₃ | |
| Molecular Weight | 209.24 g/mol | |
| Synonyms | tert-Butyl phenoxycarbamate |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves the reaction of phenoxyamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method, analogous to protocols for related carbamates , proceeds via nucleophilic acyl substitution:
Key optimization factors include:
-
Solvent choice: Tetrahydrofuran (THF) or dichloromethane (DCM) to balance reactivity and solubility .
-
Temperature: Room temperature or mild heating (40–60°C) to maximize yield .
-
Coupling agents: Use of EDCI/HOBt for activating intermediates in multi-step syntheses .
Industrial Scalability
Industrial production employs continuous flow reactors to enhance efficiency, with automated systems ensuring precise control over stoichiometry and reaction conditions. Yields exceeding 70% are achievable under optimized protocols .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s tert-butyl group facilitates its use as a protecting group for amines in drug synthesis. For example, it has been utilized in the preparation of anti-inflammatory agents, where carbamate derivatives exhibit 39–54% inhibition in carrageenan-induced edema models .
Agrochemical Development
In agrochemistry, it serves as a precursor for herbicides and insecticides. The phenoxy moiety contributes to bioactivity by interacting with plant enzymatic systems, as seen in analogs targeting acetylcholinesterase .
Spectroscopic Characterization
Analytical Techniques
-
Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 209.24 .
-
¹H NMR: Features signals at δ 1.45 ppm (tert-butyl), δ 6.8–7.3 ppm (phenoxy aromatic protons), and δ 5.1 ppm (carbamate NH) .
-
IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C) .
Research Challenges and Future Directions
Stability Limitations
The carbamate bond’s susceptibility to hydrolysis limits its use in aqueous environments. Strategies to enhance stability include incorporating electron-withdrawing substituents on the phenyl ring .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume